methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Description
Methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine ring fused with a benzene moiety. Key structural elements include:
- A 1,2,4-thiadiazine core with a sulfone group (1,1-dioxido) and a ketone (3-oxo) at position 2.
- A 3,5-dimethoxyphenyl substituent at position 2 of the thiadiazine ring.
- A 4-methoxybenzoate group linked via a methylene bridge at position 4 of the thiadiazine ring.
For instance, sulfonylurea herbicides (e.g., metsulfuron-methyl) share methoxybenzoate and heterocyclic motifs linked to herbicidal activity . Similarly, benzo-fused heterocycles, such as benzoxazinones, are often explored for their synthetic versatility and bioactivity .
Properties
IUPAC Name |
methyl 3-[[2-(3,5-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O8S/c1-32-19-12-18(13-20(14-19)33-2)27-25(29)26(21-7-5-6-8-23(21)36(27,30)31)15-17-11-16(24(28)35-4)9-10-22(17)34-3/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQGGRZQOMXGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are EGFR, BRAF V600E, and VEGFR-2 . These are key proteins involved in cell proliferation and angiogenesis, making them important targets in cancer therapy.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal functioning of these proteins, leading to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The affected pathways include the EGFR signaling pathway, the MAPK pathway (through BRAF V600E), and the VEGF signaling pathway . These pathways are crucial for cell growth, division, and the formation of new blood vessels. By inhibiting these pathways, the compound can effectively slow down tumor growth.
Biological Activity
Methyl 3-((2-(3,5-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate (CAS Number: 893789-41-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H24N2O8S
- Molecular Weight : 512.5 g/mol
The primary biological targets of this compound include:
- EGFR (Epidermal Growth Factor Receptor)
- BRAF V600E (a mutant form of BRAF involved in cell signaling)
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
The compound inhibits these targets, affecting key biochemical pathways such as:
- EGFR signaling pathway
- MAPK pathway (via BRAF V600E)
- VEGF signaling pathway
These interactions lead to decreased cell proliferation and angiogenesis, making it a candidate for cancer therapy .
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Anticancer Properties
Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. The inhibition of EGFR and VEGFR pathways is particularly noteworthy, as these pathways are critical in cancer progression and metastasis .
Antimicrobial Activity
Preliminary evaluations indicate moderate antimicrobial activity against specific bacterial strains. The compound's ability to disrupt microbial cell functions may be linked to its structural features .
Case Studies
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in the viability of breast and lung cancer cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity .
- Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound led to reduced tumor sizes compared to control groups. These studies suggest a promising therapeutic potential for further development .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Anticancer | EGFR | Inhibition of cell proliferation |
| Anticancer | VEGFR-2 | Reduced angiogenesis |
| Antimicrobial | Various bacterial strains | Moderate inhibition |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target’s benzothiadiazine sulfone core is bulkier and more oxidized than the 1,3,4-thiadiazole in or the benzoxazinone in . This may influence solubility, stability, and binding affinity. Sulfonylureas like metsulfuron-methyl utilize a triazine-sulfonylurea bridge for herbicidal activity, whereas the target lacks this motif .
Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound could enhance π-π stacking interactions compared to the phenylcarbamoyl group in .
Notes
Data Limitations : Direct comparative data for the target compound are absent in the evidence. Inferences are drawn from structural analogs, necessitating experimental validation.
Mechanistic Hypotheses : The methoxybenzoate group may confer herbicidal activity akin to sulfonylureas, but the unique benzothiadiazine core likely alters target specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
